- Rapid and scalable assembly of firefly luciferase substratesOrganic & Biomolecular Chemistry, 2015, 13(7), 2117-2121,
Cas no 943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile)

6-methoxy-1,3-benzothiazole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxy-2-benzothiazolecarbonitrile
- 6-Methoxybenzothiazole-2-carbonitrile
- 2-Cyano-6-methoxybenzothiazole
- 6-methoxy-2-cyano-benzothiazole
- 6-methoxybenzo[d]thiazole-2-carbonitrile
- 2-cyano-6-methoxy benzothiozale
- 2-cyano-6-methoxybenzothiazol
- 2-CYANO-6-METHOXYBENZOTIAZOLE
- 6-METHOXY-2-BENZOTHIAZOLE-CARBONITRILE
- 6-Methoxy-2-cyanobenzothiazole
- 6-methoxybenzothiazol-2-carbonitrile
- 6-Methoxy-1,3-benzothiazole-2-carbonitrile
- 6-methoxy-benzothiazole-2-carbonitrile
- 2-Benzothiazolecarbonitrile, 6-methoxy-
- DEWDWBYQOFXKIH-UHFFFAOYSA-N
- NSC377382
- PubChem9766
- KSC486M5P
- 2-cyano-6-methoxybenzthiazole
- BEN042
- 6-Methoxy-2-benzothiazolecarbonitrile (ACI)
- NSC 377382
- 2-Cyano-6-methoxybenzothiazole, 99%
- FS-1338
- AC-7701
- 943-03-3
- DB-012659
- SCHEMBL906609
- AKOS000814239
- EN300-235644
- CS-M0620
- GEO-00839
- W-200532
- 6-Methoxy-1,3-benzothiazole-2-carbonitrile #
- MFCD00010537
- NSC-377382
- SY036854
- 2-cyano-6-methyoxy-benzothiazole
- 2-cyano-6-methoxy-benzothiazole
- F2167-0001
- InChI=1/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H
- DTXSID00321545
- 6-methoxy-1,3-benzothiazole-2-carbonitrile
-
- MDL: MFCD00010537
- Inchi: 1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
- InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
- SMILES: N#CC1SC2C(=CC=C(C=2)OC)N=1
Computed Properties
- Exact Mass: 190.02000
- Monoisotopic Mass: 190.02008399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 74.2
- Tautomer Count: nothing
- XLogP3: 2.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2938 (rough estimate)
- Melting Point: 128.0 to 132.0 deg-C
- Boiling Point: 334.9°C at 760 mmHg
- Refractive Index: 1.6800 (estimate)
- Solubility: chloroform: soluble5%, clear, colorless to faintly yellow
- PSA: 74.15000
- LogP: 2.17658
- Solubility: Not determined
6-methoxy-1,3-benzothiazole-2-carbonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/21/22
6-methoxy-1,3-benzothiazole-2-carbonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-methoxy-1,3-benzothiazole-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047098-100mg |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 98% | 100mg |
¥45 | 2023-02-17 | |
TRC | C981840-25g |
2-Cyano-6-methoxybenzothiazole |
943-03-3 | 25g |
$523.00 | 2023-05-18 | ||
Chemenu | CM160698-10g |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 95%+ | 10g |
$249 | 2023-01-07 | |
Enamine | EN300-235644-0.1g |
6-methoxy-1,3-benzothiazole-2-carbonitrile |
943-03-3 | 95% | 0.1g |
$28.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047098-5g |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 98% | 5g |
¥592.00 | 2024-04-24 | |
BAI LING WEI Technology Co., Ltd. | 224045-1G |
2-Cyano-6-methoxybenzothiazole, 99% |
943-03-3 | 99% | 1G |
¥ 671 | 2022-04-26 | |
Ambeed | A362687-5g |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 96% | 5g |
$64.0 | 2025-02-24 | |
eNovation Chemicals LLC | D573997-25g |
6-methoxy-2-Benzothiazolecarbonitrile |
943-03-3 | 97% | 25g |
$600 | 2023-09-03 | |
Apollo Scientific | OR302169-1g |
6-Methoxy-1,3-benzothiazole-2-carbonitrile |
943-03-3 | 98+% | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119076-5g |
6-methoxy-1,3-benzothiazole-2-carbonitrile |
943-03-3 | 97% | 5g |
¥564.90 | 2023-09-03 |
6-methoxy-1,3-benzothiazole-2-carbonitrile Production Method
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
- Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferinOrganic & Biomolecular Chemistry, 2023, 21(14), 2941-2949,
Synthetic Circuit 4
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, rt
1.3 Solvents: Acetonitrile ; 1 h, rt
- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin PrecursorsPolycyclic Aromatic Compounds, 2020, 40(3), 660-669,
Synthetic Circuit 5
- Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence ImagingJournal of the American Chemical Society, 2012, 134(18), 7604-7607,
Synthetic Circuit 6
Synthetic Circuit 7
1.2 Solvents: Dimethyl sulfoxide ; rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C
1.3 Reagents: Water ; 0 °C
- Cyanation method for preparing 2-cyano-6-methoxybenzothiazole from 2-chloro-6-methoxybenzothiazole and acetone cyanohydrin in the presence of an alkali metal alcoholate, Russian Federation, , ,
Synthetic Circuit 8
Synthetic Circuit 9
1.2 Reagents: Tetradecyltrimethylammonium bromide ; 30 min, rt; 16 h, reflux
- Synthesis, characterization and computational studies of 2-cyano-6-methoxybenzothiazole as a firefly-luciferin precursorHeterocyclic Communications, 2018, 24(5), 255-258,
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 100 °C
- The Synthesis of Tetrazoles in Nanometer Aqueous Micelles at Room TemperatureEuropean Journal of Organic Chemistry, 2014, 2014(2), 436-441,
Synthetic Circuit 12
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
Synthetic Circuit 13
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-ArylcyanothioformamidesMolecules, 2022, 27(23),,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
- Facile Conversion of Aryl Amines Having No α-Methylene to Aryl NitrilesACS Omega, 2022, 7(35), 31348-31351,
Synthetic Circuit 18
- A new application of the "mild thiolation" concept for an efficient three-step synthesis of 2-cyanobenzothiazoles: a new approach to Firefly-luciferin precursorsJournal of Sulfur Chemistry, 2012, 33(1), 9-16,
Synthetic Circuit 19
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C
- Preparation of luciferin derivatives for use in bioluminescence imaging, World Intellectual Property Organization, , ,
Synthetic Circuit 20
1.2 Solvents: Dichloromethane
- Eco-Friendly Microwave-Assisted Scaleable Synthesis of 2-Cyanobenzothiazoles via N-Arylimino-1,2,3-dithiazolesSynthetic Communications, 2003, 33(21), 3795-3804,
6-methoxy-1,3-benzothiazole-2-carbonitrile Raw materials
- 6-Methoxy-2-benzothiazolediazonium
- 6-Methoxybenzo[d]thiazole-2-carboxamide
- Borate(1-),tetrafluoro-
- 2-Bromo-6-methoxy-1,3-benzothiazole
- 2-chloro-6-methoxy-1,3-benzothiazole
- Potassium Ferrocyanide Trihydrate
- N-1H-Diazirin-3-yl-6-methoxy-2-benzothiazolamine
- 6-methoxy-2-methyl-1,3-benzothiazole
- 2-iodo-6-methoxy-1,3-benzothiazole
- Carbonocyanidothioicamide, N-(4-methoxyphenyl)-
- (5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine
- 4,5-Dichloro-1,2,3-dithiazolium chloride
- 2-Bromo-4-methoxyaniline
6-methoxy-1,3-benzothiazole-2-carbonitrile Preparation Products
6-methoxy-1,3-benzothiazole-2-carbonitrile Related Literature
-
Zhiyi Yao,Hua Bai,Chun Li,Gaoquan Shi Chem. Commun. 2011 47 7431
-
Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774
-
Yongqian Xu,Benhao Li,Liangliang Xiao,Weiwei Li,Chenyuan Zhang,Shiguo Sun,Yi Pang Chem. Commun. 2013 49 7732
Additional information on 6-methoxy-1,3-benzothiazole-2-carbonitrile
6-Methoxy-1,3-Benzothiazole-2-Carbonitrile: A Comprehensive Overview
6-Methoxy-1,3-benzothiazole-2-carbonitrile (CAS No. 943-03-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research. This compound belongs to the class of benzothiazoles, which are widely studied for their diverse applications in materials science, pharmacology, and electronics. The presence of the methoxy group at the 6-position and the cyano group at the 2-position of the benzothiazole ring imparts distinctive electronic and structural properties to this molecule.
The benzothiazole core of this compound is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The thiazole moiety, containing sulfur and nitrogen atoms, contributes to the compound's ability to act as a heterocyclic scaffold in various chemical reactions. The methoxy group (-OCH₃) at the 6-position introduces electron-donating effects, which can influence the reactivity and stability of the molecule. Meanwhile, the cyano group (-CN) at the 2-position is an electron-withdrawing group that enhances the compound's ability to participate in conjugation and stabilizes certain reactive intermediates.
Recent studies have highlighted the potential of 6-methoxy-1,3-benzothiazole-2-carbonitrile as a precursor for synthesizing advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). For instance, researchers have explored its role in constructing two-dimensional covalent organic frameworks (COFs) with tailored electronic properties. These frameworks have shown promise in applications ranging from gas sensing to energy storage due to their high surface area and tunable pore structures.
In the field of pharmacology, 6-methoxy-1,3-benzothiazole-2-carbonitrile has been investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets such as enzymes and receptors has been studied using computational modeling and in vitro assays. Recent findings suggest that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anticancer drug development.
The synthesis of 6-methoxy-1,3-benzothiazole-2-carbonitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these reactions to achieve higher yields and better purity levels. For example, a recent study reported a one-pot synthesis route that utilizes microwave-assisted conditions to accelerate the formation of the benzothiazole ring system.
From an environmental perspective, understanding the fate and toxicity of 6-methoxy-1,3-benzothiazole-2-carbonitrile is crucial for its safe handling and application. Preliminary studies indicate that this compound exhibits low acute toxicity in aquatic systems; however, long-term ecological impacts require further investigation. Regulatory agencies are increasingly emphasizing the need for comprehensive environmental risk assessments for chemicals like this one.
Looking ahead, 6-methoxy-1,3-benzothiazole-2-carbonitrile is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical transformations and functional materials. As research continues to uncover its potential, this compound will undoubtedly contribute to advancements across multiple disciplines.
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